Piperazin-1-amine dihydrochloride
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Overview
Description
Synthesis Analysis
The synthesis of piperazine derivatives has been extensively studied, demonstrating various methods to achieve these compounds. One approach involves the condensation of amines and vicinal diols catalyzed by Iridium, producing piperazines without requiring stoichiometric additives and only producing water as a byproduct (Lorentz-Petersen, Nordstrøm, & Madsen, 2012). Another method described the synthesis of 1-(3-Chlorophenyl) piperazine from 3-chloroaniline and bis-(2-chloroethyl) amine hydrochloride (Mai, 2005).
Molecular Structure Analysis
The molecular structure of piperazine and its derivatives has been the subject of detailed investigations. Spectral investigation and normal coordinate analysis of piperazine have provided insights into its molecular formula and vibrational spectral data, contributing to a better understanding of its structure (Gunasekaran & Anita, 2008).
Chemical Reactions and Properties
Piperazine derivatives participate in a wide range of chemical reactions, reflecting their diverse chemical properties. For instance, piperazine amide linkers have been used for cyclative cleavage from solid support, enabling the traceless solid-phase synthesis of dihydroquinoxalinones (Neagoie & Krchňák, 2012). Another study introduced piperazine-1,4-diium dihydrogen phosphate as an efficient catalyst for the synthesis of (thio)barbituric acid derivatives in water, highlighting the catalytic capabilities of piperazine-based compounds (Darvishzad, Daneshvar, Shirini, & Tajik, 2019).
Physical Properties Analysis
The physical properties of piperazine compounds, such as solubility, melting point, and stability, are crucial for their application in various fields. Research on the degradation of aqueous piperazine in carbon dioxide capture highlights the thermal stability and resistance to oxidation of piperazine, suggesting its potential for industrial applications (Freeman, Davis, & Rochelle, 2010).
Chemical Properties Analysis
The chemical properties of piperazin-1-amine dihydrochloride and related compounds, such as reactivity with other chemical entities, pH stability, and its behavior in chemical syntheses, have been extensively explored. Piperazine has shown to be an excellent catalyst for the synthesis of 2-amino-3-cyano-4H-pyrans derivatives in an aqueous medium, illustrating the compound's utility as a low-cost and environmentally benign catalyst (Yousefi, Goli-Jolodar, & Shirini, 2018).
Scientific Research Applications
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Pharmaceutical Chemistry
- Piperazine and its derivatives show a wide range of biological and pharmaceutical activity . They are widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .
- The methods for the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .
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Medicinal Chemistry
- Piperazine ranks as the third most common nitrogen heterocycle in drug discovery, and it is the key component of several blockbuster drugs, such as Imatinib (also marketed as Gleevec) or Sildenafil, sold as Viagra .
- Despite its wide use in medicinal chemistry, the structural diversity of piperazines is limited, with about 80% of piperazine-containing drugs containing substituents only at the nitrogen positions . Recently, major advances have been made in the C–H functionalization of the carbon atoms of the piperazine ring .
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Therapeutic Applications
- Principally, piperazine derivatives are known for their broad therapeutic spectrum, including their antidepressant, anthelmintic, anticonvulsant, antihypertensive, antibacterial, antifungal, antipsychotic, anti-inflammatory, antimalarial, and anticancer properties or when used for the treatment of HIV .
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Synthesis of Piperazines
- Piperazine derivatives are synthesized through various methods, including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .
- These methods have been used to synthesize piperazine derivatives that are employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .
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C–H Functionalization
- Despite its wide use in medicinal chemistry, the structural diversity of piperazines is limited, with about 80% of piperazine-containing drugs containing substituents only at the nitrogen positions .
- Recently, major advances have been made in the C–H functionalization of the carbon atoms of the piperazine ring . This has expanded the structural diversity of piperazine derivatives and opened up new possibilities for their use in drug discovery .
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Drug Discovery
- Piperazine ranks as the third most common nitrogen heterocycle in drug discovery .
- It is prevalent in diverse pharmacological agents with anxiolytic, antiviral, cardioprotective, anticancer, and antidepressant properties .
- It is the key component of several blockbuster drugs, such as Imatinib (also marketed as Gleevec), and Sildenafil, sold as Viagra .
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Silicon Amine Protocol (SLAP)
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Photoredox
Safety And Hazards
Future Directions
properties
IUPAC Name |
piperazin-1-amine;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11N3.2ClH/c5-7-3-1-6-2-4-7;;/h6H,1-5H2;2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZACCVCWDXNPEG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)N.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H13Cl2N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Piperazin-1-amine dihydrochloride | |
CAS RN |
1198287-12-5 |
Source
|
Record name | piperazin-1-amine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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